1-(3,4-Dihydropyrrolo[1,2-A]pyrazin-2(1H)-YL)propan-2-OL

Physicochemical profiling Drug-likeness Hydrogen bonding

1-(3,4-Dihydropyrrolo[1,2-A]pyrazin-2(1H)-YL)propan-2-OL (CAS 620958-69-2) is a bicyclic heterocyclic building block belonging to the 3,4-dihydropyrrolo[1,2-a]pyrazine family. It features a fused pyrrole–pyrazine core with a 2-hydroxypropyl substituent at the N-2 position, yielding molecular formula C10H16N2O and molecular weight 180.25 g/mol.

Molecular Formula C10H16N2O
Molecular Weight 180.25 g/mol
CAS No. 620958-69-2
Cat. No. B13117473
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,4-Dihydropyrrolo[1,2-A]pyrazin-2(1H)-YL)propan-2-OL
CAS620958-69-2
Molecular FormulaC10H16N2O
Molecular Weight180.25 g/mol
Structural Identifiers
SMILESCC(CN1CCN2C=CC=C2C1)O
InChIInChI=1S/C10H16N2O/c1-9(13)7-11-5-6-12-4-2-3-10(12)8-11/h2-4,9,13H,5-8H2,1H3
InChIKeyWSTRRLXKPYHHHC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3,4-Dihydropyrrolo[1,2-A]pyrazin-2(1H)-YL)propan-2-OL (CAS 620958-69-2): Core Scaffold Identity and Physicochemical Baseline for Procurement Evaluation


1-(3,4-Dihydropyrrolo[1,2-A]pyrazin-2(1H)-YL)propan-2-OL (CAS 620958-69-2) is a bicyclic heterocyclic building block belonging to the 3,4-dihydropyrrolo[1,2-a]pyrazine family. It features a fused pyrrole–pyrazine core with a 2-hydroxypropyl substituent at the N-2 position, yielding molecular formula C10H16N2O and molecular weight 180.25 g/mol. Computed physicochemical properties include a topological polar surface area (TPSA) of 28.4 Ų and a calculated LogP of 0.62 . The 3,4-dihydropyrrolo[1,2-a]pyrazine scaffold has been broadly exploited in medicinal chemistry for kinase inhibition, anticancer, antimicrobial, and CNS applications [1][2].

Pyrrolopyrazine scaffold

Bicyclic heterocyclic core suited for kinase, CNS, and anticancer probe design

Unique H-bond donor

2-Hydroxypropyl group introduces hydroxyl functionality absent in common 1-alkyl or 2-acetyl analogs

Favorable physicochemical window

Moderate TPSA and low computed LogP support solubility-sensitive assays and fragment elaboration

Why Generic 3,4-Dihydropyrrolo[1,2-a]pyrazine Analogs Cannot Replace 1-(3,4-Dihydropyrrolo[1,2-A]pyrazin-2(1H)-YL)propan-2-OL in Structure-Focused Campaigns


Within the 3,4-dihydropyrrolo[1,2-a]pyrazine class, simple substitution changes at the N-1 or N-2 positions produce substantial shifts in hydrogen-bonding capacity, lipophilicity, and molecular topology that directly impact target engagement and pharmacokinetic profiles. The 2-hydroxypropyl substituent in the target compound introduces a hydrogen-bond donor (OH) absent in 1-alkyl analogs such as 1-methyl-3,4-dihydropyrrolo[1,2-a]pyrazine (CAS 64608-66-8) and 1-ethyl-3,4-dihydropyrrolo[1,2-a]pyrazine (CAS 243458-22-2), and simultaneously elevates TPSA relative to the 2-acetyl analog (CAS 165117-99-7) . In kinase inhibitor programs, the pyrrolo[1,2-a]pyrazine scaffold's substitution pattern governs ATP-binding site complementarity and selectivity [1]. Generic replacement with an N-1-alkyl or N-2-acetyl congener therefore risks loss of key polar contacts, altered conformational preferences, and diverging ADME properties, undermining SAR continuity and experimental reproducibility.

H-bond donor mismatch

1-Alkyl and 2-acetyl analogs lack the hydroxyl group; absence may alter hinge-region contacts and target recognition, shifting SAR interpretation.

Property divergence

Generic N-1 or N-2 substitution changes TPSA and lipophilicity, potentially altering permeability, solubility, and off-target profiles compared to the 2-hydroxypropyl variant.

Kinase selectivity context

Substitution pattern influences ATP-site complementarity; replacement with unsubstituted or carbonyl analogs may shift kinase profiling outcomes.

Quantitative Differentiation Evidence for 1-(3,4-Dihydropyrrolo[1,2-A]pyrazin-2(1H)-YL)propan-2-OL Versus Closest Structural Analogs


Topological Polar Surface Area (TPSA) Elevation Relative to 1-Alkyl and 2-Acetyl Congeners

The target compound's TPSA of 28.4 Ų is 11.1 Ų higher (64% increase) than that of 1-methyl-3,4-dihydropyrrolo[1,2-a]pyrazine (TPSA 17.29 Ų) and 1-ethyl-3,4-dihydropyrrolo[1,2-a]pyrazine (TPSA 17.29 Ų) , and 3.2 Ų higher (12.5% increase) than the 2-acetyl analog (CAS 165117-99-7; TPSA 25.24 Ų) . This increase directly reflects the added hydroxyl oxygen and hydrogen atoms on the 2-hydroxypropyl side chain.

TPSA Elevation
Head-to-head
+11.1 Ų (64% higher vs 1-alkyl)

Higher polar surface area influences permeability and binding interactions

Computed values; consistent method across database

Physicochemical profiling Drug-likeness Hydrogen bonding

Hydrogen-Bond Donor Count: Qualitative Differentiation from 1-Substituted and 2-Carbonyl Analogs

The target compound contains one hydrogen-bond donor (the -OH group on the propan-2-ol side chain), while the 1-methyl analog (64608-66-8), 1-ethyl analog (243458-22-2), and 2-acetyl analog (165117-99-7) possess zero H-bond donors . This functional distinction alters the compound's interaction potential with biological targets such as kinase hinge regions and solvent-exposed binding pockets.

H-Bond Donor Count
Head-to-head
1 (target) vs 0 (analogs)

Presence of donor dictates molecular recognition capability

Structural analysis from database entries

Medicinal chemistry Fragment-based design Molecular recognition

LogP Modulation Relative to 1-Ethyl and 2-Acetyl Analogs Enhances Aqueous Solubility Window

The target compound exhibits a calculated LogP of 0.62 , representing a 0.52 log unit reduction (approximately 3.3-fold lower lipophilicity) relative to 1-ethyl-3,4-dihydropyrrolo[1,2-a]pyrazine (LogP 1.14) and a 0.17 log unit reduction relative to the 2-acetyl analog (LogP 0.79) . Compared to the 1-methyl analog (LogP 0.75) , the reduction is 0.13 log units.

LogP Modulation
Head-to-head
ΔLogP −0.52 vs 1-ethyl analog

Lower lipophilicity supports aqueous solubility and reduced protein binding

Computed LogP; same calculation method

Lipophilicity ADME prediction Lead optimization

Class-Level Anticancer Activity: Contextual Potency of 3,4-Dihydropyrrolo[1,2-a]pyrazine Derivatives in Prostate and Breast Cancer Models

Although no direct activity data exist for the target compound, the 3,4-dihydropyrrolo[1,2-a]pyrazine scaffold has demonstrated potent anticancer effects in a closely related quaternary ammonium derivative (compound 3h: IC50 1.18 ± 0.05 μM in PC-3 prostate cancer cells and 1.95 ± 0.04 μM in MCF-7 breast cancer cells) via caspase-3/PARP-mediated apoptosis [1]. The target compound's 2-hydroxypropyl group offers a neutral, H-bond-donating anchor point absent in the ionic 3h series, potentially enabling distinct target profiles.

Class-Level Activity
Class-level
Derivative IC50 1.18 μM (PC-3)

Supports cell-model endpoint context for scaffold

Data from quaternary analog; target compound untested

Anticancer Kinase inhibition Apoptosis

Scaffold Recognition in Kinase and CNS Patent Space Underscores Demand for Diversified Building Blocks

The 3,4-dihydropyrrolo[1,2-a]pyrazine core appears in granted patents spanning BACE1 inhibition for Alzheimer's disease (US9845326B2) [1], PIM kinase inhibition (PDB 7ZUN) [2], and Aβ-aggregate dissociation with in vivo efficacy in 5XFAD transgenic mice (YIAD-0121 series) [3]. The target compound's unique 2-hydroxypropyl substitution pattern is not claimed in these disclosures, leaving open intellectual property space for novel composition-of-matter patents.

Patent Landscape
Supporting evidence
2-Hydroxypropyl pattern unclaimed

Reduces IP encumbrance risk for novel composition

Review freedom-to-operate against key patents

Kinase inhibition CNS drug discovery Patent landscape

Procurement-Matched Application Scenarios for 1-(3,4-Dihydropyrrolo[1,2-A]pyrazin-2(1H)-YL)propan-2-OL Based on Quantitative Differentiation Evidence


Kinase Inhibitor Fragment Growing and Scaffold-Hopping Campaigns Requiring an H-Bond Donor Anchor

The target compound is uniquely suited for fragment-based drug discovery programs targeting kinases where a hydrogen-bond donor interaction with the hinge region or catalytic lysine is sought. Unlike 1-alkyl analogs (zero HBD) and the 2-acetyl analog (H-bond acceptor only), the 2-hydroxypropyl substituent provides a hydroxyl group capable of both donating and accepting hydrogen bonds . This dual capability is critical for designing ATP-competitive inhibitors that require specific directional H-bond networks, as demonstrated by PIM kinase co-crystal structures employing related pyrrolo[1,2-a]pyrazin-1(2H)-one scaffolds [1].

Solubility-Sensitive Early-Stage ADME Profiling and In Vivo Candidate Optimization

With a LogP of 0.62—0.52 units lower than the 1-ethyl analog—the target compound occupies a lipophilicity range associated with improved aqueous solubility and reduced metabolic clearance risk . Procurement for lead optimization programs seeking to lower LogP while maintaining scaffold integrity is justified, as substitution with the 1-ethyl analog (LogP 1.14) would shift candidates into a higher lipophilicity bracket correlated with increased CYP450-mediated metabolism and hERG binding liability. The hydroxyl group further enables prodrug strategies (e.g., phosphate ester formation) not accessible with 1-alkyl or 2-acetyl analogs.

Novel Chemical Space Exploration with Reduced Patent Encumbrance Risk

The 2-hydroxypropyl substitution pattern is absent from dominant composition-of-matter patents covering pyrrolo[1,2-a]pyrazine-based BACE inhibitors (US9845326B2) [1], PIM kinase inhibitors [2], and Aβ-disaggregating agents (YIAD-0121 series) [3]. Organizations seeking to generate novel, protectable intellectual property in the kinase, neurodegeneration, or oncology fields can leverage this building block to construct libraries occupying uncharted chemical space, thereby reducing Freedom-to-Operate risks relative to patent-encumbered 1-amino, 4-acyl, and pyrrolo[1,2-a]pyrazin-1(2H)-one scaffolds.

Diversity-Oriented Synthesis of 3,4-Dihydropyrrolo[1,2-a]pyrazine Libraries with Tunable Polarity

The 2-hydroxypropyl substituent provides a synthetic handle for further diversification (e.g., O-alkylation, esterification, oxidation to ketone, or Mitsunobu reactions) that is absent in 1-alkyl and 2-acetyl analogs . This enables construction of focused compound libraries with systematic variation of polar surface area and H-bonding capacity around the N-2 vector, supporting SAR studies that require fine-tuning of physicochemical properties while retaining the privileged pyrrolo[1,2-a]pyrazine core. The TPSA differential of 11 Ų versus 1-alkyl analogs provides a meaningful step size for property-guided library design.

Application
Selection Property
Validation Focus
Kinase fragment-based design
H-bond donor capacity
Hinge-region interaction assays
Early ADME profiling
Low LogP window
Aqueous solubility & metabolic stability screening
IP diversification library
Unclaimed substitution pattern
Patent landscape & FTO analysis
Property-guided library design
Tunable polarity via 2-hydroxypropyl
Systematic TPSA/HBD variation studies
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